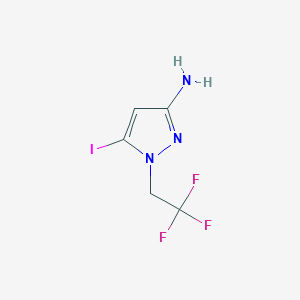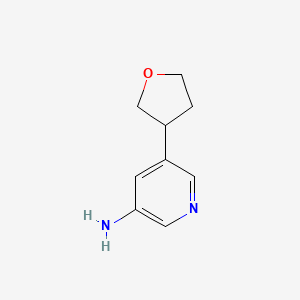
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina es un compuesto químico con la fórmula molecular C5H4F3IN2. Pertenece a la clase de pirazoles, que son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto se caracteriza por la presencia de un átomo de yodo en la posición 5 y un grupo trifluoroetil en la posición 1 del anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina normalmente implica los siguientes pasos:
Formación del Anillo de Pirazol: El paso inicial implica la formación del anillo de pirazol a través de una reacción de ciclación. Esto se puede lograr haciendo reaccionar un derivado de hidrazina con un compuesto de 1,3-dicarbonilo en condiciones ácidas o básicas.
Introducción del Grupo Trifluoroetil: El grupo trifluoroetil se puede introducir a través de una reacción de sustitución nucleofílica utilizando un agente trifluoroetilante adecuado.
Métodos de Producción Industrial
La producción industrial de 5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina puede sufrir varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de yodo en la posición 5 se puede reemplazar por otros sustituyentes a través de reacciones de sustitución nucleofílica o electrofílica.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.
Reacciones de Ciclación: El compuesto puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y haluros. Las condiciones normalmente implican el uso de disolventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y catalizadores como paladio o cobre.
Oxidación y Reducción: Se utilizan comúnmente agentes oxidantes como peróxido de hidrógeno o permanganato de potasio y agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reacciones de Ciclación: La ciclación se puede facilitar utilizando ácidos o bases fuertes y calentando la mezcla de reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios pirazoles sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes estados de oxidación y derivados del compuesto .
Aplicaciones Científicas De Investigación
5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se investiga por su potencial como un farmacóforo en el diseño y desarrollo de fármacos. Puede exhibir actividades biológicas como antiinflamatorias, anticancerígenas y antimicrobianas.
Ciencia de los Materiales: El compuesto se puede utilizar como un bloque de construcción para la síntesis de materiales avanzados, incluidos polímeros y complejos de coordinación con propiedades únicas.
Biología Química: El compuesto puede servir como una sonda o ligando en estudios de biología química para investigar procesos biológicos e interacciones moleculares.
Mecanismo De Acción
El mecanismo de acción de 5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con dianas moleculares como enzimas, receptores o ácidos nucleicos. El grupo trifluoroetil y el átomo de yodo pueden mejorar la afinidad de unión y la especificidad del compuesto a sus dianas, lo que lleva a la modulación de las vías biológicas y los efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-carboxílico: Este compuesto tiene un grupo ácido carboxílico en la posición 3 en lugar de un grupo amino.
5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-carbaldehído: Este compuesto tiene un grupo aldehído en la posición 3 en lugar de un grupo amino.
Singularidad
5-yodo-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina es único debido a la presencia del grupo trifluoroetil y el átomo de yodo, que pueden impartir propiedades químicas y biológicas distintas. Estos grupos funcionales pueden influir en la reactividad, estabilidad e interacciones del compuesto con dianas moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C5H5F3IN3 |
|---|---|
Peso molecular |
291.01 g/mol |
Nombre IUPAC |
5-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-3(9)1-4(10)11-12/h1H,2H2,(H2,10,11) |
Clave InChI |
UXKKEMCXDAMHEK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1N)CC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736581.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)

